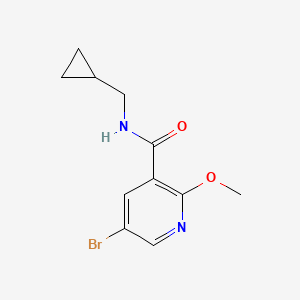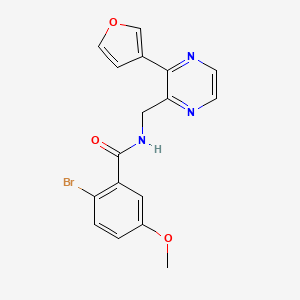
2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide is a chemical compound that belongs to the family of benzamides. It has gained significant attention in recent years due to its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The exact mechanism of action of 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide has been shown to modulate several biochemical and physiological processes. It has been demonstrated to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, that are involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, that are involved in inflammation and cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research of 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide. One of the directions is to further investigate its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, future research could focus on improving its solubility and bioavailability to enhance its therapeutic potential.
Synthesemethoden
The synthesis of 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide involves the reaction of 2-bromo-5-methoxybenzoic acid with 3-(furan-3-yl)pyrazine-2-carbaldehyde in the presence of a base. The resulting intermediate is then subjected to a reductive amination reaction with formaldehyde and sodium cyanoborohydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. In vivo studies have shown its potential as an anti-inflammatory agent in animal models of inflammation.
Eigenschaften
IUPAC Name |
2-bromo-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c1-23-12-2-3-14(18)13(8-12)17(22)21-9-15-16(20-6-5-19-15)11-4-7-24-10-11/h2-8,10H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVXQVNDIVHPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,5-dimethoxyphenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2589845.png)


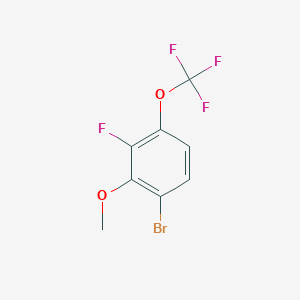
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2589852.png)
![2-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-3-(furan-2-yl)prop-2-enenitrile](/img/structure/B2589853.png)

![Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2589856.png)
![Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate](/img/structure/B2589857.png)
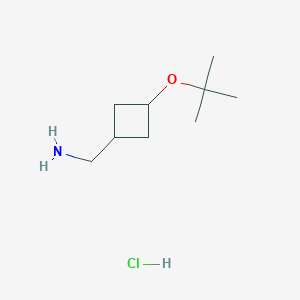
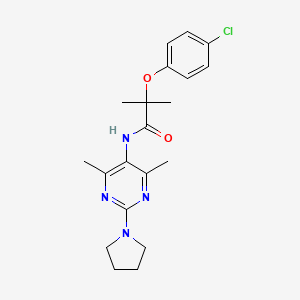
amine](/img/structure/B2589863.png)
![2-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2589864.png)
